molecular formula C8H10F3N3 B11899323 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11899323
M. Wt: 205.18 g/mol
InChI Key: FOXVBBIJILXKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological behavior of the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and reagents that can be easily handled and stored is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific combination of the trifluoromethyl group and the indazole ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-6-4(12)2-1-3-5(6)13-14-7/h4H,1-3,12H2,(H,13,14)

InChI Key

FOXVBBIJILXKSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2C(F)(F)F)N

Origin of Product

United States

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